9-Chloro-2-ethoxy-6-nitroacridine
Overview
Description
Scientific Research Applications
Chemical Properties and Spectra Analysis
9-Chloro-2-ethoxy-6-nitroacridine (CENA) has been examined in various studies focusing on its chemical properties and spectra. For instance, its PMR spectra were investigated to understand the influence of electron-releasing alkoxy groups and electron-withdrawing nitro groups on chemical shifts in the acridinic cycle. This study provided insight into the interaction between different functional groups in the acridine molecule and their influence on proton chemical shifts (Mager, Hopârtean, & Binișor, 1978). Additionally, the crystalline structure and stability of CENA chloroform solvate were explored, providing valuable information on its physical properties and behavior under different conditions (Toma, Nguyen, & Byrn, 1993).
RNA Hydrolysis and Ribozyme Mimics
In the field of molecular biology, this compound has been utilized in studies exploring site-selective RNA hydrolysis. A notable study demonstrated the conjugation of an acridine derivative with oligonucleotides for site-selective RNA hydrolysis, potentially mimicking ribozyme activity. This research highlights the potential of acridine derivatives in RNA manipulation and their role in biochemical processes (Kuzuya, Machida, & Komiyama, 2002).
Antitumor Activity
Another significant area of research involving CENA is its potential antitumor activity. Synthesis and testing of various analogs of this compound, specifically targeting cancer cells, have been conducted. These studies provide insights into the anticancer properties of acridine derivatives and their potential therapeutic applications (El-Subbagh, Abadi, & Al-Khamees, 1997).
Antimalarial Activity
Research has also been carried out to explore the antimalarial properties of CENA derivatives. The synthesis of acridine derivatives and their effectiveness against malaria parasites in in vitro cultures have been documented. These studies contribute to understanding the potential of acridine compounds in combating malaria (Shibnev, Finogenova, Grinberg, & Allakhverdiev, 1988).
Properties
IUPAC Name |
9-chloro-2-ethoxy-6-nitroacridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c1-2-21-10-4-6-13-12(8-10)15(16)11-5-3-9(18(19)20)7-14(11)17-13/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTUIACUSNJPBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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